Cas no 16726-03-7 (1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-buten-1-yl)-)

1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-buten-1-yl)- structure
16726-03-7 structure
Product Name:1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-buten-1-yl)-
Numero CAS:16726-03-7
MF:C14H18O3
MW:234.290924549103
CID:121844
PubChem ID:85572
Update Time:2025-04-18

1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-buten-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Isobenzofurandione,3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-buten-1-yl)-
    • 5-methyl-6-(3-methyl-2-butenyl)cyclohex-4-ene-1,2-dicarboxylic anhydride
    • 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)-
    • 4-Cyclohexene-1,2-dicarboxylic anhydride, 5-methyl-6-(3-methyl-2-butenyl)-
    • 5-methyl-4-(3-methylbut-2-en-1-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
    • 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)-3-isobenzofurandione
    • 5-Methyl-6-(3-methyl-2-butenyl)-4-cyclohexene-1,2-dicarboxylic anhydride
    • 3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)-1
    • 2-dicarboxylic anhydride, 5-methyl-6-(3-methyl-2-butenyl]-4-Cyclohexene-1
    • DTXSID10864711
    • 5-methyl-4-(3-methylbut-2-enyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
    • 16726-03-7
    • SCHEMBL21812011
    • 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-buten-1-yl)-
    • EINECS 240-782-2
    • Inchi: 1S/C14H18O3/c1-8(2)4-6-10-9(3)5-7-11-12(10)14(16)17-13(11)15/h4-5,10-12H,6-7H2,1-3H3
    • Chiave InChI: KPKSFNJCYGUOHN-UHFFFAOYSA-N
    • Sorrisi: O1C(C2CC=C(C)C(C/C=C(\C)/C)C2C1=O)=O

Proprietà calcolate

  • Massa esatta: 486.26184
  • Massa monoisotopica: 234.126
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 413
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 43.4A^2

Proprietà sperimentali

  • Punto di ebollizione: 138 - 140 °C (3 mmHg)
  • Indice di rifrazione: 1.525
  • PSA: 117.97
  • LogP: 2.62470
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd